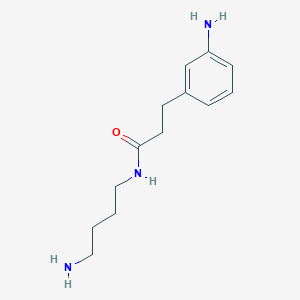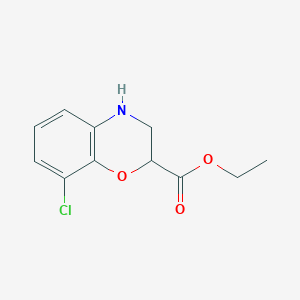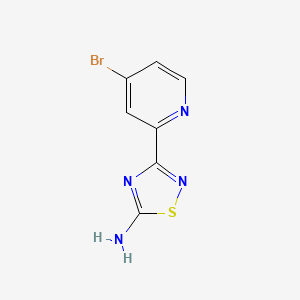
3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by its bromopyridine and thiadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-bromopyridin-2-amine with thiocyanate salts under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: The compound has shown potential as a biological probe or inhibitor in various biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable in studying biological processes.
Medicine: Research has indicated that derivatives of this compound may have pharmacological properties, including anti-inflammatory and antimicrobial activities. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with desirable properties.
Mechanism of Action
The mechanism by which 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness: 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to the presence of the bromine atom, which imparts unique chemical reactivity compared to its chloro, iodo, or methyl counterparts. This reactivity can be leveraged in various synthetic and biological applications.
Properties
Molecular Formula |
C7H5BrN4S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-1-2-10-5(3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
HZVPYBYBHFDTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
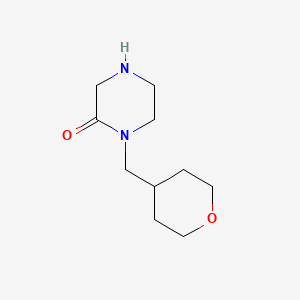
![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
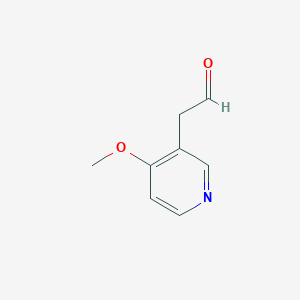
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
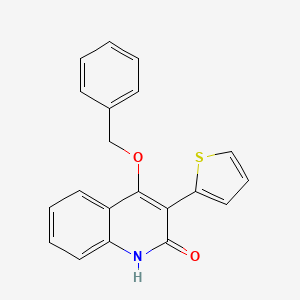
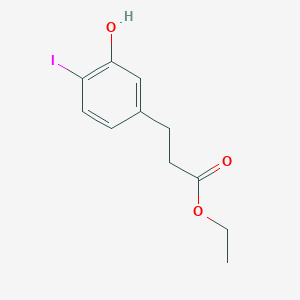
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
